molecular formula C14H13N3O3S2 B5626571 N-(4-methoxybenzyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(4-methoxybenzyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B5626571
M. Wt: 335.4 g/mol
InChI Key: CPXAHMUWLBDRRF-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound with potential applications in various fields, including chemistry and materials science. Its unique molecular structure lends itself to interesting chemical properties and reactions.

Synthesis Analysis

  • The synthesis of related sulfonamide compounds often involves complex reactions, such as the formation of Schiff bases and subsequent reactions with different agents. For example, Schiff bases can be formed from reactions between sulfamethoxazole and aldehydes, and these bases can undergo further reactions to form various derivatives (Yıldız et al., 2010).

Molecular Structure Analysis

  • The molecular structure of sulfonamide compounds can be characterized using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry. These methods help in understanding the conformation and geometry of the molecule (Yıldız et al., 2010).

Chemical Reactions and Properties

  • Sulfonamide compounds can participate in various chemical reactions, including interactions with other organic molecules and metal ions. For instance, they can form complexes with metals, which may have interesting fluorescence properties and potential applications in medicinal chemistry (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be determined through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Yıldız et al., 2010).

Chemical Properties Analysis

  • Sulfonamide compounds exhibit a range of chemical properties, including reactivity with nucleophiles and electrophiles, acidity of the sulfonamide hydrogen, and the ability to form hydrogen bonds. These properties are significant for their interactions and reactivity in chemical systems (J. Kamps et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, if it’s used as a drug, it would interact with biological targets in the body .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-20-11-7-5-10(6-8-11)9-15-22(18,19)13-4-2-3-12-14(13)17-21-16-12/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXAHMUWLBDRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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